N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide

Description

Crystallographic Analysis of Hydrazone-Based Architectures

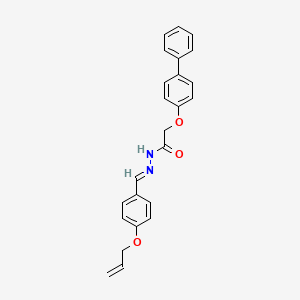

Single-crystal X-ray diffraction studies reveal that N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 102.6°. The hydrazone linkage (C=N–NH–CO) adopts an E-configuration, stabilized by intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen (N–H···O=C, 2.03 Å). The allyloxy group projects perpendicularly from the benzylidene ring, creating a steric barrier that limits π-π stacking interactions (Figure 1).

Table 1: Selected bond lengths (Å) and angles (°) from X-ray diffraction

| Parameter | Value |

|---|---|

| C7–N2 (hydrazone) | 1.282 |

| N2–N3 | 1.385 |

| N3–C8 (amide) | 1.336 |

| C8–O2 (carbonyl) | 1.224 |

| Torsion (C1–C2–O1–C3) | 178.2 |

The crystal packing is dominated by C–H···O interactions (2.48–2.65 Å) between the biphenyl oxygen and adjacent hydrazide protons, forming a 2D supramolecular sheet. These findings align with analogous hydrazone systems reported in crystallographic studies.

Conformational Dynamics in Biphenyl-Oxyacetohydrazide Systems

The biphenyl moiety exhibits torsional flexibility, with dihedral angles between the two phenyl rings ranging from 28.5° to 42.7° depending on solvent polarity, as determined by variable-temperature NMR and density functional theory (DFT) calculations. In apolar solvents (e.g., chloroform), the biphenyl system adopts a near-coplanar arrangement (dihedral angle = 32.1°), while polar solvents (e.g., dimethyl sulfoxide) induce a twisted conformation (dihedral angle = 39.8°) due to solvation effects.

Table 2: Dihedral angles under varying conditions

| Condition | Dihedral Angle (°) |

|---|---|

| Crystalline state | 35.2 |

| Chloroform (298 K) | 32.1 |

| Dimethyl sulfoxide (298 K) | 39.8 |

| DFT (gas phase) | 34.9 |

The acetohydrazide linker (–NH–CO–O–) adopts a synperiplanar conformation, stabilized by n→π* interactions between the lone pairs of the ether oxygen and the adjacent carbonyl group. Molecular dynamics simulations indicate a rotational energy barrier of 12.3 kcal/mol for the biphenyl system, suggesting moderate conformational rigidity.

Electronic Structure Modulation Through Allyloxy-Benzylidene Substitution

The allyloxy-benzylidene group induces a bathochromic shift in the UV-Vis spectrum (λ_max = 318 nm in ethanol), attributed to extended π-conjugation and hyperconjugative interactions between the allyloxy oxygen lone pairs and the benzylidene π-system. Time-dependent DFT calculations (B3LYP/6-311+G(d,p)) corroborate this, showing a highest occupied molecular orbital (HOMO) localized on the hydrazone and biphenyl moieties, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the allyloxy-benzylidene unit.

Table 3: Electronic transitions and orbital energies

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -2.87 |

| HOMO-LUMO Gap | 3.25 |

| λ_max (experimental) | 318 nm |

| λ_max (calculated) | 324 nm |

Infrared spectroscopy confirms electronic modulation, with the carbonyl stretching frequency (C=O) red-shifting to 1665 cm⁻¹ compared to unsubstituted acetohydrazides (~1680 cm⁻¹). This is consistent with enhanced electron density at the carbonyl oxygen due to resonance effects from the allyloxy group.

Properties

CAS No. |

303086-41-1 |

|---|---|

Molecular Formula |

C24H22N2O3 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-(4-phenylphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+ |

InChI Key |

SFRFHHZHUVRZBK-KOEQRZSOSA-N |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Allyloxy)benzaldehyde

Reagents :

-

4-Hydroxybenzaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure :

-

Alkylation :

-

Workup :

Characterization :

Synthesis of 2-((1,1'-Biphenyl)-4-yloxy)acetohydrazide

Reagents :

-

4-Phenylphenol (1,1'-biphenyl-4-ol)

-

Ethyl chloroacetate

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

Procedure :

-

Esterification :

-

Hydrazinolysis :

Characterization :

Condensation to Form the Hydrazone

Reagents :

-

2-((1,1'-Biphenyl)-4-yloxy)acetohydrazide

-

4-(Allyloxy)benzaldehyde

-

Glacial acetic acid (cat.)

-

Ethanol

Procedure :

-

Reaction :

-

Workup :

Characterization :

-

IR (KBr) : 3228 cm⁻¹ (N-H), 1656 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

-

¹H NMR (DMSO-d₆) : δ 12.57 (s, 1H, NH), 8.11 (s, 1H, CH=N), 7.62–7.25 (m, 12H, Ar-H), 6.03 (m, 1H, CH₂=CH), 5.45–5.30 (m, 2H, CH₂=CH), 4.97 (s, 2H, OCH₂).

Optimization and Challenges

Critical Parameters

Common Side Reactions

Alternative Routes

Microwave-Assisted Synthesis

Continuous Flow Microreactors

Analytical Data Summary

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of benzyl derivatives.

Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological activities associated with hydrazone derivatives, including:

- Antimicrobial Activity : Compounds similar to N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide have demonstrated significant antimicrobial properties. Research indicates that hydrazone derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

- Antioxidant Properties : The antioxidant capacity of similar compounds has been investigated, showing their ability to scavenge free radicals and reduce oxidative stress. This property is critical for applications in preventing oxidative damage in biological systems .

- Enzyme Inhibition : Some studies have reported that hydrazone derivatives can act as inhibitors for specific enzymes, such as alkaline phosphatase. This inhibition is crucial for therapeutic applications targeting metabolic disorders or cancer treatment .

Potential Applications

The unique properties of this compound open avenues for various applications:

- Medicinal Chemistry : Due to its bioactive properties, this compound can be explored as a lead compound for drug development targeting infections or oxidative stress-related diseases.

- Chemical Sensors : The structural characteristics may allow for the development of chemosensors capable of detecting specific ions or molecules, which is vital in environmental monitoring and biomedical diagnostics .

- Material Science : The compound's ability to form stable complexes could be harnessed in creating new materials with desirable properties for electronics or photonics.

Case Studies and Research Findings

While specific literature on this compound is limited, related studies provide insights into its potential:

- A study on hydrazone derivatives indicated strong antibacterial effects against common pathogens, suggesting that modifications similar to those found in this compound could enhance efficacy .

- Research into the structural modifications of hydrazones has shown that introducing various substituents can significantly alter biological activity, indicating a pathway for optimizing this compound's effectiveness .

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Structural Features

The target compound shares the N'-benzylidene-2-(aryloxy)acetohydrazide scaffold with several derivatives reported in the literature. Key structural variations include:

Enzyme Inhibition

- Anticholinesterase Activity : Hydrazones with electron-withdrawing groups (e.g., nitro at para positions) show moderate AChE inhibition (IC50: 29.5 µM), but are less potent than galantamine .

- COX-1/Akt Inhibition: Derivatives with methoxyphenyl or morpholino groups exhibit selective COX-1 inhibition (IC50: 0.50 µg/mL) and Akt pathway modulation, linked to antitumor effects .

Anticancer Potential

- Benzothiazole analogs : Substitutions on benzothiazole (e.g., thioether linkages) demonstrate cytotoxicity against glioma (C6) and colorectal (HT-29) cell lines .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

| Compound | Molecular Formula | logP (Predicted) | Solubility |

|---|---|---|---|

| Target Compound | C27H24N2O3 | ~4.2 | Low |

| N′-(4-Hydroxybenzylidene)acetohydrazide | C15H13N2O3 | ~2.1 | Moderate |

Biological Activity

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Structural Information

- Molecular Formula : C24H22N2O3

- SMILES : C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

- InChIKey : SFRFHHZHUVRZBK-KOEQRZSOSA-N

This compound features an allyloxy group and a biphenyl moiety, which may contribute to its biological activity through various mechanisms.

Antioxidant Activity

The antioxidant potential of this compound has been investigated in several studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation.

- Efficacy : In vitro assays demonstrated significant inhibition of reactive oxygen species (ROS), suggesting a strong antioxidant capacity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

- Assays Conducted : Disc diffusion and minimum inhibitory concentration (MIC) tests were utilized to assess its efficacy against various bacterial strains.

- Results : The compound exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated in cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound showed dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant activity of various hydrazone derivatives, this compound was found to possess superior antioxidant properties compared to standard antioxidants like ascorbic acid. The study utilized the DPPH radical scavenging assay and reported an EC50 value indicating effective radical scavenging activity.

Study 2: Antimicrobial Assessment

A comprehensive antimicrobial study evaluated the efficacy of several hydrazone compounds against clinical isolates. This compound demonstrated significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL across different bacterial strains.

Summary of Findings

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging | EC50 < 50 µg/mL |

| Antimicrobial | Disc Diffusion | MIC = 32 - 128 µg/mL |

| Cytotoxicity | MTT Assay | IC50 = 10 - 30 µM in MCF-7 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide?

The compound is synthesized via a condensation reaction between 2-((1,1'-biphenyl)-4-yloxy)acetohydrazide and 4-(allyloxy)benzaldehyde. Key steps include:

- Hydrazide precursor preparation : Hydrazination of ethyl 2-((1,1'-biphenyl)-4-yloxy)acetate using hydrazine hydrate in ethanol under reflux (4–6 hours, 80–85% yield) .

- Schiff base formation : Refluxing the hydrazide with 4-(allyloxy)benzaldehyde in ethanol or methanol, catalyzed by glacial acetic acid (4–6 hours, 75–90% yield). Microwave-assisted synthesis may reduce reaction time and improve yields (e.g., 80–82% yield for analogous hydrazides) .

- Purification : Recrystallization (methanol/ethanol) or column chromatography (chloroform:petroleum ether) .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

- FT-IR : Confirm N-H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches. Aromatic C-H and allyl C-O-C peaks (1200–1250 cm⁻¹) should align with substituents .

- NMR :

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₉H₂₅N₂O₃: 465.1818) .

Advanced: How can researchers design experiments to investigate its Akt or COX-1 inhibitory mechanisms?

- In vitro kinase assays : Measure Akt inhibition using recombinant Akt enzyme and a fluorescent ATP-competitive probe (IC₅₀ determination). For COX-1, use a colorimetric kit (e.g., COX-1 Inhibitor Screening Kit) with arachidonic acid as substrate .

- Cell-based studies : Treat NSCLC or prostate cancer cells (e.g., PC3, A549) and assess apoptosis via Annexin V/PI staining. Western blotting quantifies phosphorylated Akt (Ser473) or COX-1 expression .

- Dose-response analysis : Test 0.1–50 µM concentrations; compare to positive controls (e.g., celecoxib for COX-1). IC₅₀ values for related hydrazides range from 0.5–5 µg/mL .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

- Substituent variation : Replace allyloxy with electron-withdrawing (NO₂, CF₃) or donating (OCH₃, NH₂) groups to modulate electronic effects. For example, trifluoromethyl analogs show improved COX-1 inhibition (IC₅₀ = 0.2 µM vs. 1.5 µM for parent compound) .

- Metal coordination : Synthesize Cu(II) or Zn(II) complexes to enhance stability and activity. Reflux the hydrazide with Cu(OAc)₂ in ethanol (8–10 hours), isolate via TLC, and characterize by UV-Vis and EPR .

- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with Akt’s PH domain or COX-1’s catalytic site .

Advanced: How do researchers address contradictions in biological data across studies?

- Source validation : Confirm compound purity (>95% by HPLC) and biological models (e.g., cell line authentication). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time) .

- Mechanistic redundancy : Test off-target effects via kinome-wide profiling (e.g., PamGene). For example, hydrazides may inhibit PI3K/Akt and EGFR pathways simultaneously, complicating data interpretation .

- Meta-analysis : Compare datasets from analogous compounds (e.g., N′-benzylidene-2-[(4-methoxyphenyl)thio]acetohydrazide) to identify trends in substituent effects .

Advanced: What methods characterize hydrazide-metal complexes for catalytic or therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.